Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate
Description
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate is a heterocyclic compound featuring a pyridazine backbone substituted with two ethyl ester groups at positions 3 and 4, along with a ketone group at position 6. Its molecular formula is C₁₀H₁₂N₂O₅, with a calculated molecular weight of 240.21 g/mol. The compound’s structure combines a partially saturated pyridazine ring with polar ester functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Pyridazine derivatives are known for their bioactivity, including kinase inhibition and antimicrobial properties, though specific applications for this compound remain understudied in publicly available literature .
Properties
IUPAC Name |
diethyl 6-oxo-1H-pyridazine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-9(14)6-5-7(13)11-12-8(6)10(15)17-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURBDKJJNNKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate typically involves the reaction of diethyl malonate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of organic solvents such as ethanol or toluene, and catalysts like copper acetate and sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Chemical Properties and Structure
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate has the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. Its structure features a pyridazine ring with two carboxylate groups and ethyl ester functionalities, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research published in PubMed highlighted the compound's ability to inhibit tumor cell proliferation through apoptosis induction mechanisms. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting significant potency against cancer cells .
Case Study: In Vitro Studies
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values:
- MCF-7: 5 µM
- HeLa: 8 µM
- A549: 10 µM
1.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Testing
- Bacterial Strains: Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC):
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions such as:
- Condensation Reactions: Formation of larger molecular frameworks.
- Cyclization Reactions: Synthesis of complex heterocycles.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Condensation | Pyridazine derivatives | 85 |
| Cyclization | Heterocyclic compounds | 75 |
| Esterification | New esters from carboxylic acids | 90 |
Material Science
In material science, this compound has been explored for its potential use in polymer chemistry. The compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study demonstrated the incorporation of this compound into polyesters resulted in materials that exhibited improved tensile strength and thermal resistance compared to traditional polyester materials.
Mechanism of Action
The mechanism of action of Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway. This anti-inflammatory activity is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Molecular Formula : C₁₅H₁₉N₃O₅
Molecular Weight : 321.33 g/mol
Key Features :
- Contains a fused pyrido[3,4-b]pyrazine ring system, introducing additional nitrogen atoms and a bicyclic framework.
- Features an acetyl group at position 6 and two ethyl ester groups.
- Higher molecular weight and complexity compared to the target compound due to the fused ring and acetyl substituent.
Functional Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Molecular Formula : C₂₃H₂₅N₃O₃
Molecular Weight : 391.46 g/mol
Key Features :
- Includes a benzodioxin moiety and a dimethylamino-methylphenyl group, introducing significant hydrophobicity and basicity.
Comparative Analysis Table
Key Research Findings and Challenges
- Synthetic Utility : The target compound’s ester groups facilitate further functionalization, such as hydrolysis to carboxylic acids or transesterification, whereas fused-ring analogs (e.g., ) require more specialized synthetic routes.
- Thermodynamic Properties : Computational models predict that the target compound’s lower molecular weight correlates with higher solubility in polar solvents compared to bulkier analogs .
Biological Activity
Diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate (DEOD) is a compound that has garnered interest in various biological contexts due to its potential pharmacological properties. This article reviews the biological activity of DEOD, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- CAS Number : 63001-30-9
The biological activity of DEOD is primarily attributed to its ability to interact with various biological targets, influencing metabolic pathways and cellular functions. Some proposed mechanisms include:
- Enzyme Inhibition : DEOD has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular responses.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that DEOD may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibition of specific enzymes | |
| Anti-inflammatory | Reduced inflammation markers |
Case Studies and Research Findings
-
Antioxidant Properties :
- A study demonstrated that DEOD significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Comparative Studies
To further understand the efficacy of DEOD compared to other compounds, a comparative analysis was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Enzyme Inhibition |
| Aspirin | 15 | Enzyme Inhibition |
| Curcumin | 20 | Anti-inflammatory |
Q & A
Q. What are the recommended methods for structural characterization of diethyl 6-oxo-1,6-dihydropyridazine-3,4-dicarboxylate and its derivatives?
- Methodological Answer : Structural elucidation typically employs single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). For example, crystal parameters (space group P2₁/c, a = 8.82 Å, b = 9.08 Å, c = 21.79 Å, β = 97.5°) and refinement statistics (R₁ = 0.042, wR₂ = 0.116) are critical for validating bond lengths and angles . Complement with spectroscopic techniques:
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Methodological Answer : Use a one-pot multi-step protocol under inert atmosphere. Key steps:
- Cyclocondensation : React diethyl acetylenedicarboxylate with hydrazine derivatives in ethanol at 60–80°C.
- Oxidation : Introduce the 6-oxo group using mild oxidizing agents (e.g., KMnO₄ in acidic conditions).
- Purification : Recrystallize from ethanol/water mixtures (yield ~50–60%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : Store under nitrogen at –20°C in amber vials to prevent hydrolysis of ester groups. Avoid prolonged exposure to moisture or UV light. Stability assays (HPLC purity >95% after 30 days at 4°C) confirm shelf life. For aqueous work, use buffered solutions (pH 6–8) to minimize degradation .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in functionalizing this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) at the pyridazine ring. Key parameters:
- Electrostatic Potential Maps : Identify electron-deficient C5/C6 positions for nucleophilic attack.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions.
- Kinetic Studies : Compare activation energies for competing pathways (e.g., para vs. meta substitution) . Validate with experimental substituent effects (e.g., nitro groups at C5 enhance electrophilicity ).
Q. What strategies resolve contradictions in crystallographic data versus spectroscopic assignments for derivatives?
- Methodological Answer : Cross-validate using:
- SC-XRD : Resolve tautomeric ambiguities (e.g., enol vs. keto forms) via hydrogen-bonding networks.
- Solid-State NMR : Compare chemical shifts with solution-state data to detect polymorphism.
- Dynamic XRD : Perform temperature-dependent studies (e.g., 100–300 K) to assess thermal motion . For disputed carbonyl assignments, use IR microspectroscopy on single crystals .
Q. How can structure-activity relationships (SARs) guide the design of antitumor derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., –NH₂, –NO₂, or aryl groups at C3/C5). Evaluate via:
- In Vitro Assays : MTT tests on cancer cell lines (IC₅₀ values correlate with electron-withdrawing groups).
- Molecular Docking : Target TRK kinases (PDB: 6KBC) to optimize hydrogen-bonding interactions with dicarboxylate moieties.
- ADMET Predictions : Use SwissADME to balance potency (LogP <3) and solubility (TPSA >80 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
